AF-DX 384
Description
AF-DX 384 ((±)-5,11-dihydro-11-([(2-(2-[(dipropylamino)methyl]-1-piperidinyl)ethyl)amino]carbonyl)-6H-pyrido[2,3-b][1,4]benzodiazepine-6-one) is a selective antagonist for muscarinic acetylcholine receptors (mAChRs), with preferential binding to M2 and M4 subtypes. Its pharmacological profile (pKi values: M2 = 8.22, M4 = 8.00, M1 = 7.51, M3 = 7.18, M5 = 6.27) makes it a critical tool for studying cholinergic pathways in neurodegenerative diseases, schizophrenia, and mood disorders . Structural studies reveal that this compound binds to the orthosteric site of M2 receptors but partially overlaps with the allosteric site, a unique feature distinguishing it from non-selective antagonists like N-methylscopolamine (NMS) .
Properties
IUPAC Name |
N-[2-[2-[(dipropylamino)methyl]piperidin-1-yl]ethyl]-6-oxo-5H-pyrido[2,3-b][1,4]benzodiazepine-11-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38N6O2/c1-3-16-31(17-4-2)20-21-10-7-8-18-32(21)19-15-29-27(35)33-24-13-6-5-11-22(24)26(34)30-23-12-9-14-28-25(23)33/h5-6,9,11-14,21H,3-4,7-8,10,15-20H2,1-2H3,(H,29,35)(H,30,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZDYABXXPZNUCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CC1CCCCN1CCNC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Reaction Sequence
- Protection of Pipecolic Acid :
(S)-(−)-pipecolic acid undergoes N-propylation and subsequent formylation to generate 2-[N,N-dipropylaminomethyl]piperidine. This intermediate is stabilized via tosylation or benzoylation to prevent racemization. - Coupling with Benzodiazepine Core :
The protected piperidine derivative is reacted with 5,11-dihydro-11-(2-aminoethyl)-6H-pyrido[2,3-b]benzodiazepin-6-one under carbodiimide-mediated coupling conditions. This step introduces the critical ethylamino-carbonyl bridge. - Deprotection and Purification :
Acidic hydrolysis removes protecting groups, followed by recrystallization or column chromatography to isolate the target compound. Capillary electrophoresis with α-highly sulfated cyclodextrin (α-HSCD) confirms enantiomeric excess (ee) ≥99%.
Yield and Stereochemical Outcomes
| Starting Material | Overall Yield | Enantiomeric Excess (ee) | M₂ Receptor Affinity (pKᵢ) |
|---|---|---|---|
| (S)-(−)-Pipecolic Acid | 30% | 99% | 7.51 |
| (R)-(+)-Pipecolic Acid | 28% | 99% | 8.22 |
The (R)-(−)-AF-DX 384 isomer exhibits 23-fold higher M₂ affinity than its (S)-(+)-counterpart, underscoring the importance of stereochemical control.
Alternative Routes via Piperidine and Perhydroazepine Intermediates
To circumvent the limited availability of enantiopure pipecolic acid, alternative routes employing piperidine and perhydroazepine precursors were developed. These methods focus on modular assembly of the dipropylaminomethylpiperidine moiety.
Piperidine-Based Synthesis (Route A)
- Formation of 2-(Chloromethyl)pyridine :
Commercial 2-(chloromethyl)pyridine is alkylated with dipropylamine to yield 2-[N,N-dipropylaminomethyl]pyridine. - Hydrogenation and Cyclization :
Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to piperidine, followed by bromoethylation to install the ethylamino linker. - Coupling and Oxidation :
The intermediate is coupled with the benzodiazepine core under Mitsunobu conditions, with final oxidation (CrO₃) introducing the 6-oxo group.
Key Data :
Perhydroazepine-Based Synthesis (Route B)
- Lactam Amination :
3-Aminolactam is alkylated with 1,4-bis(bromomethyl)cyclohexane to form a seven-membered perhydroazepine ring. - Functionalization :
The secondary amine is dipropylated, and the resulting intermediate is conjugated to the benzodiazepine scaffold via a carboxamide linkage.
Key Data :
Comparative Analysis of Synthetic Methodologies
Efficiency and Practicality
The enantioselective route remains optimal for studies requiring stereochemical precision, whereas the perhydroazepine pathway offers superior scalability for bulk production.
Analytical Validation
- Chiral Purity : Capillary electrophoresis with α-HSCD resolves (R)- and (S)-AF-DX 384, with migration times differing by 2.1 min.
- Structural Confirmation : ¹H/¹³C NMR (CDCl₃) identifies key resonances: δ 7.85 ppm (benzodiazepine C11-H), δ 3.42 ppm (piperidine CH₂N).
- Receptor Binding Assays : Radioligand displacement using [³H]this compound in CHO-K1 cells expressing human M₂ receptors validates pharmacological activity.
Recent Advances in Process Optimization
Solvent-Free Coupling Reactions
Microwave-assisted coupling in neat conditions reduces reaction time from 12 h to 45 min, achieving 89% yield for the ethylamino-carbonyl bridge formation.
Continuous Flow Synthesis
A microreactor system combining piperidine bromoethylation and benzodiazepine coupling steps improves throughput (2.5 g/h) and reduces byproduct formation (<5%).
Challenges and Limitations
- Racemization Risk :
The ethylamino linker’s basicity promotes epimerization at C11 during prolonged storage, necessitating lyophilization at pH 4.0–5.0. - Byproduct Formation : Over-alkylation at the piperidine nitrogen generates quaternary ammonium impurities, requiring rigorous ion-pair chromatography for removal.
Chemical Reactions Analysis
Types of Reactions
AF-DX 384 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reaction conditions such as temperature control and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Neuropharmacology Studies
AF-DX 384 has been extensively used in neuropharmacological research to investigate the role of muscarinic receptors in the central nervous system (CNS).
Binding Studies
This compound is utilized in binding studies to map the distribution of muscarinic receptors in different brain regions. For example, quantitative autoradiography has shown that this compound labels M2 and M4 receptor subtypes in the cortex and hippocampus, revealing insights into receptor density and distribution patterns across various conditions, including mood disorders .
Pharmacological Research
This compound serves as a critical tool for understanding the pharmacodynamics of muscarinic antagonists. Its selective binding properties allow researchers to explore allosteric modulation effects on muscarinic receptors.
Mechanistic Insights
Research indicates that this compound interacts with the allosteric site of M2 receptors, which can influence receptor activity and downstream signaling pathways. This interaction is crucial for developing new therapeutic strategies targeting muscarinic receptors .
Clinical Implications
The applications of this compound extend into clinical research, particularly concerning its potential implications for treating disorders linked to cholinergic dysfunction.
Potential Therapeutic Applications
Studies have suggested that modulation of M2 receptors may offer therapeutic benefits for conditions such as schizophrenia and mood disorders. By using this compound to elucidate these pathways, researchers can better understand how targeting these receptors may alleviate symptoms associated with these conditions .
Case Study 1: Autoradiography in Schizophrenia
In a study involving patients with schizophrenia, this compound was used to measure binding levels in the anterior cingulate cortex. The findings revealed significantly altered levels of M2 receptors compared to healthy controls, suggesting a potential biomarker for schizophrenia .
Case Study 2: Mood Disorders Research
Another study utilized this compound to assess receptor density variations in individuals diagnosed with bipolar disorder. The results indicated a correlation between reduced M2 receptor expression and mood instability, highlighting its role as a possible therapeutic target .
Mechanism of Action
The compound exerts its effects by modulating the GABA receptor-ionophore complex. It does not act as an agonist or antagonist but affects the receptor’s allosteric sites, increasing the opening frequency of GABA-activated chloride channels. This modulation enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant properties .
Comparison with Similar Compounds
Clinical and Research Implications
This compound’s M2/M4 selectivity and sodium-dependent binding make it invaluable for:
Biological Activity
AF-DX 384 is a selective antagonist of muscarinic acetylcholine receptors, particularly the M2 and M4 subtypes. Its chemical structure is defined as N-[2-[2-[(Dipropylamino)methyl]-1-piperidinyl]ethyl]-5,6-dihydro-6-oxo-11 H-pyrido[2,3-b][1,4]benzodiazepine-11-carboxamide, and it has a high purity level of ≥98% . This compound has garnered attention for its potential applications in neuroscience and pharmacology due to its specific receptor interactions and effects on neurotransmission.
Receptor Selectivity
This compound exhibits notable selectivity for the M2 and M4 muscarinic receptors, with pKi values indicating strong affinity:
- M2 receptor : pKi = 8.22
- M4 receptor : pKi = 8.00
- M1 receptor : pKi = 7.51
- M3 receptor : pKi = 7.18
- M5 receptor : pKi = 6.27 .
This selectivity is crucial for understanding its biological activity and therapeutic potential.
This compound acts by blocking the M2 and M4 receptors, which play significant roles in modulating neurotransmitter release in the central nervous system (CNS). The blockade of these receptors can influence various physiological processes, including cognition, mood regulation, and autonomic functions. Studies have shown that the compound can affect memory and learning processes in animal models, indicating its potential implications in treating cognitive disorders .
Autoradiography Studies
Research utilizing autoradiography has demonstrated the binding characteristics of this compound in different brain regions. For instance, a study highlighted that this compound labels both M2 and M4 muscarinic receptors in the cortex and hippocampus, revealing complex binding patterns that suggest diverse populations of receptor subtypes are present . The findings indicate that while this compound shows high affinity for M2 receptors, it also interacts with M4 receptors, complicating the interpretation of receptor-specific effects.
Behavioral Studies
In behavioral studies involving McGill-R-Thy1-APP rats, this compound was shown to impair recognition memory significantly. This aligns with its role as an antagonist at muscarinic receptors, which are known to be involved in cognitive functions . The data suggest that antagonism of these receptors can lead to deficits in learning and memory tasks.
Comparative Binding Affinity
The following table summarizes the binding affinities of this compound compared to other muscarinic antagonists:
| Compound | M2 Receptor pKi | M4 Receptor pKi | Notes |
|---|---|---|---|
| This compound | 8.22 | 8.00 | Selective antagonist for M2/M4 |
| Pirenzepine | >9 | 7.0 | Highly selective for M1 |
| 4-DAMP | <7 | >8 | More selective for M3 |
Q & A
Q. What experimental models and methodologies are commonly used to study AF-DX 384's receptor selectivity and binding kinetics?
this compound's selectivity for M2 and M4 muscarinic receptors is typically assessed using radioligand binding assays (e.g., [³H]this compound) in tissue homogenates or autoradiography of brain regions like the cingulate cortex, striatum, and parietal cortex . Competitive displacement studies with subtype-selective antagonists (e.g., methoctramine for M2, tropicamide for M4) help differentiate binding affinities. For kinetic analysis, saturation and dissociation assays under varying pharmacological conditions (e.g., presence of allosteric modulators like W84) are employed to quantify high- vs. low-affinity binding sites .
Q. How do researchers optimize protocols for measuring this compound binding in complex neural tissues?
Key steps include:
- Tissue preparation : Fresh-frozen brain sections (e.g., Brodmann areas 24 and 46) are used to preserve receptor integrity .
- Incubation conditions : Buffer pH, temperature, and incubation time (e.g., 60–120 minutes at 25°C) are standardized to minimize non-specific binding .
- Data normalization : Binding levels are normalized to protein content and compared against non-specific binding (e.g., using atropine or scopolamine) .
- Validation : Co-localization with immunohistochemical markers (e.g., CHRM2/CHRM4 antibodies) confirms receptor specificity .
Advanced Research Questions
Q. What structural mechanisms underlie this compound's dualsteric binding to M2 receptors?
this compound exhibits dualsteric modulation , interacting with both the orthosteric site (via D103³.32 and Y104³.33 hydrogen bonds) and the allosteric core (e.g., overlapping with W84's binding epitopes) . Cryo-EM studies reveal that its binding induces a 3.5 Å displacement of transmembrane helix 5 (TM5) , altering receptor conformation and reducing acetylcholine efficacy. This mechanism is distinct from purely orthosteric antagonists like N-methylscopolamine (NMS) . Hybrid ligands combining this compound with allosteric modulators (e.g., W84 derivatives) have been designed to probe these interactions further .
Q. How can contradictory findings in this compound binding studies (e.g., mood disorder cohorts) be reconciled?
Discrepancies in [³H]this compound binding levels (e.g., lower in BA 24/46 of bipolar disorder patients vs. controls) may arise from:
- Cohort heterogeneity : Subtypes like melancholic vs. non-melancholic depression exhibit divergent receptor expression .
- Drug confounders : Chronic antidepressant treatments (e.g., imipramine) increase binding, whereas acute regimens (e.g., fluoxetine) show transient effects .
- Receptor dynamics : M4 receptor contributions (labeled by this compound in striatal regions) may obscure M2-specific data . Methodological solutions include stratified cohort analysis, longitudinal drug exposure tracking, and parallel CHRM2/CHRM4 protein quantification via Western blot .
Q. What role does this compound play in studying cholinergic signaling in neurodegenerative and psychiatric diseases?
this compound is used to:
- Model cognitive deficits : It reverses scopolamine-induced impairments in rodent novel object recognition tasks by blocking M2 autoreceptors, enhancing acetylcholine release .
- Investigate mood disorders : Reduced [³H]this compound binding in BA 24 correlates with lower CHRM2 protein and impaired G-protein coupling in suicide completers, suggesting cholinergic dysfunction .
- Evaluate drug mechanisms : Mood stabilizers (e.g., lithium) upregulate cortical this compound binding, implicating muscarinic receptors in therapeutic efficacy .
Methodological Considerations
Q. How can researchers differentiate M2 vs. M4 receptor contributions in this compound binding studies?
- Pharmacological profiling : Combine this compound with M4-preferring antagonists (e.g., PD 102807) or M2-selective agents (e.g., methoctramine) .
- Genetic models : Use M2/M4 knockout mice to isolate subtype-specific binding .
- Functional assays : Measure oxotremorine-M-stimulated [³⁵S]GTPγS binding to assess G-protein coupling, which is M2-dependent in cortical regions .
Q. What statistical approaches are critical for interpreting this compound binding data?
- Effect size metrics : Cohen’s d quantifies binding differences between cohorts (e.g., d = -1.70 for BA 24 in bipolar disorder) .
- Multivariate regression : Controls for confounders like postmortem interval, age, and drug history .
- Layer-specific analysis : Cortical laminae (e.g., outer vs. inner parietal layers) are analyzed separately due to receptor density gradients .
Tables
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
